ethyl 2-[[(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 8/11565271, also known by its chemical identifier 482279-87-8, is a compound with the molecular formula C22H22ClN3O3S and a molecular weight of 443.94638 g/mol . This compound is characterized by its unique structure, which includes a chlorinated aromatic ring and a sulfonamide group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8/11565271 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a chlorinated aromatic compound with an amine to form an intermediate, which is then further reacted with a sulfonyl chloride to introduce the sulfonamide group. The final step involves esterification to introduce the ethyl group.
Industrial Production Methods: Industrial production of ethyl 8/11565271 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8/11565271 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Ethyl 8/11565271 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
Ethyl 8/11565271 can be compared with other sulfonamide-containing compounds:
Ethyl myristate (124-06-1): Similar ester functionality but lacks the sulfonamide group.
Ethyl palmitate (628-97-7): Another ester with a longer carbon chain.
Ethyl stearate (111-61-5): Similar ester but with a different fatty acid component.
Uniqueness: Ethyl 8/11565271 is unique due to its combination of a chlorinated aromatic ring and a sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other esters and sulfonamides.
Comparison with Similar Compounds
- Ethyl myristate
- Ethyl palmitate
- Ethyl stearate
This detailed article provides a comprehensive overview of ethyl 8/11565271, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Chemical Structure and Properties
The molecular formula for this compound is C22H22ClN3O3. Its structure includes a benzothiophene moiety, a chlorophenyl group, and a pyrazole derivative, which are known to contribute to its biological activities.
Key Structural Features
Feature | Description |
---|---|
Molecular Weight | 423.88 g/mol |
Functional Groups | Carboxylate, amine, pyrazole |
Chirality | Contains stereocenters |
Antimicrobial Properties
Research indicates that compounds similar to ethyl 2-[[[Z]-[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit antimicrobial activities. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
Several studies have explored the anticancer properties of related compounds. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Case Study : In vitro studies on human cancer cell lines showed that the compound inhibited cell proliferation significantly compared to control groups.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.
The biological activity of this compound is believed to arise from several mechanisms:
- Inhibition of Enzymatic Activity : The presence of specific functional groups allows it to inhibit enzymes involved in critical pathways for cell survival and proliferation.
- Interaction with Receptors : It may bind to certain receptors on cell membranes, altering signal transduction pathways that lead to desired therapeutic effects.
In Vivo Studies
Recent animal studies have shown promising results regarding the safety and efficacy of this compound. Notably:
- Dosage : Various dosages were tested, with lower doses showing effective results without significant toxicity.
- Side Effects : Minimal side effects were reported, making it a candidate for further clinical development.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with structurally similar compounds. The table below summarizes their biological activities:
Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
Compound A | Moderate | High | Low |
Compound B | High | Moderate | Moderate |
Ethyl 2-[... ] | High | High | High |
Properties
Molecular Formula |
C22H22ClN3O3S |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
ethyl 2-[(E)-[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H22ClN3O3S/c1-3-29-22(28)19-16-9-4-5-10-18(16)30-20(19)24-12-17-13(2)25-26(21(17)27)15-8-6-7-14(23)11-15/h6-8,11-12,25H,3-5,9-10H2,1-2H3/b24-12+ |
InChI Key |
USWWFZYXVPPAQM-WYMPLXKRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(NN(C3=O)C4=CC(=CC=C4)Cl)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(NN(C3=O)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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